1-Acetyl-6-methyl-3-piperidinecarboxamide
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Overview
Description
1-Acetyl-6-methyl-3-piperidinecarboxamide is a chemical compound belonging to the piperidine family Piperidine derivatives are known for their significant roles in pharmaceuticals and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acetyl-6-methyl-3-piperidinecarboxamide can be synthesized through several methods. One common approach involves the acetylation of 6-methyl-3-piperidinecarboxamide using acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods: Industrial production of this compound often involves large-scale acetylation processes. These processes are optimized for high yield and purity, employing continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-6-methyl-3-piperidinecarboxamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the acetyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; typically performed in acidic or neutral conditions.
Reduction: Lithium aluminum hydride; usually conducted in anhydrous ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines or alcohols; reactions often carried out in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Acetyl-6-methyl-3-piperidinecarboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Acetyl-6-methyl-3-piperidinecarboxamide involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-Acetyl-3-methylpiperidine: Shares a similar piperidine core but differs in the position of the acetyl group.
6-Methyl-3-piperidinecarboxamide: Lacks the acetyl group, leading to different chemical properties and reactivity.
1-Acetyl-3-piperidinecarboxamide: Similar structure but without the methyl group at the 6-position.
Uniqueness: 1-Acetyl-6-methyl-3-piperidinecarboxamide is unique due to the presence of both the acetyl and methyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H16N2O2 |
---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
1-acetyl-6-methylpiperidine-3-carboxamide |
InChI |
InChI=1S/C9H16N2O2/c1-6-3-4-8(9(10)13)5-11(6)7(2)12/h6,8H,3-5H2,1-2H3,(H2,10,13) |
InChI Key |
TVWMZTWIKGCZPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CN1C(=O)C)C(=O)N |
Origin of Product |
United States |
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